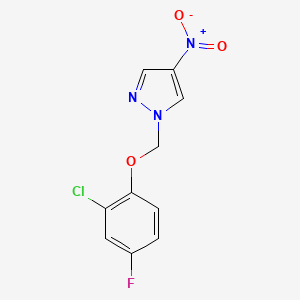
1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt
Vue d'ensemble
Description
1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
The synthesis of 1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt typically involves several steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring.
Oxime Formation: The next step involves the conversion of the pyrazole derivative to its oxime form.
Sodium Salt Formation: Finally, the oxime is converted to its sodium salt form by neutralizing it with sodium hydroxide.
Industrial production methods often involve optimizing these steps to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as bromine or hydrogen peroxide.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt can be compared with other similar compounds, such as:
1H-Pyrazole, 1,3-dimethyl-: This compound shares a similar pyrazole ring structure but lacks the oxime and sodium salt functionalities.
1,3-Dimethyl-5-phenoxy-4-carboxaldehyde oxime: This compound has a similar oxime functionality but differs in its substituents on the pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
sodium;(4Z)-2,5-dimethyl-4-oxidoiminopyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Na/c1-3-4(7-10)5(9)8(2)6-3;/h10H,1-2H3;/q;+1/p-1/b7-4-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVRTIXBVDHFTF-ZULQGGHCSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=N[O-])C.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=N\[O-])C.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N3NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Benzo[d]thiazol-2-yl)picolinic acid](/img/structure/B3039252.png)




![1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B3039261.png)




![[(2R,3R,4S,5R,6S)-4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl] acetate](/img/structure/B3039271.png)
![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxypropan-2-yl]oxyethoxy]propoxy]propoxy]propanoyl fluoride](/img/structure/B3039273.png)

